Product packaging for 1-Naphthalenesulfonamide, 5,6-diamino-(Cat. No.:CAS No. 118876-56-5)

1-Naphthalenesulfonamide, 5,6-diamino-

Cat. No.: B3342036
CAS No.: 118876-56-5
M. Wt: 237.28 g/mol
InChI Key: BTEJYYHSAQZSCX-UHFFFAOYSA-N
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Description

Significance of Sulfonamide and Diaminonaphthalene Scaffolds in Contemporary Organic Chemistry

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in medicinal and organic chemistry. sielc.com Renowned for its chemical stability and rigid structure, the sulfonamide moiety is a key component in a wide array of pharmaceuticals. sielc.comenergyfrontier.us Its prevalence is a testament to its ability to engage in various non-covalent interactions, making it a valuable pharmacophore. sigmaaldrich.comnih.gov Sulfonamide-based drugs are a significant portion of sulfur-containing drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Beyond pharmaceuticals, sulfonamides are utilized as classic derivatives for the identification of amines due to their typically crystalline nature. sielc.com

Similarly, the diaminonaphthalene scaffold is a versatile building block in organic synthesis. google.comscbt.com Diaminonaphthalenes, such as the 1,8- and 1,5-isomers, are used to construct complex molecular architectures, including dyes, sensors, and polymers. google.comscbt.commdpi.com The relative positioning of the two amino groups on the naphthalene (B1677914) core significantly influences the electronic properties and reactivity of the molecule, making these scaffolds tunable for various applications. mdpi.com For instance, they have been investigated for their antioxidant properties and as components in semiconducting polymers. nih.govmdpi.com The diaminonaphthalene structure can be modified to create derivatives with tailored electronic and optical properties. mdpi.com

Overview of Functional Group Interplay in 1-Naphthalenesulfonamide, 5,6-diamino-

The structure of 1-Naphthalenesulfonamide, 5,6-diamino- features a complex interplay between its constituent functional groups. The electron-withdrawing nature of the sulfonamide group (-SO₂NH₂) significantly influences the electron density of the naphthalene ring system. This effect, in turn, modulates the reactivity of the two amino groups (-NH₂) at the 5 and 6 positions. The proximity of the two amino groups to each other and their position relative to the sulfonamide group creates a unique electronic environment.

Positioning 1-Naphthalenesulfonamide, 5,6-diamino- within Relevant Chemical Classes for Scholarly Inquiry

From a classification standpoint, 1-Naphthalenesulfonamide, 5,6-diamino- belongs to several key chemical classes, making it a subject of interest for various research domains.

Organosulfur Compounds: The presence of the sulfonamide group places it within the broad class of organosulfur compounds. sielc.com

Aromatic Amines: The two amino groups attached to the naphthalene ring classify it as an aromatic amine.

Naphthalene Derivatives: As a substituted naphthalene, it is part of a large family of compounds with diverse applications.

Potential Dye Intermediate: The presence of the chromophoric naphthalene system and the auxochromic amino groups suggests its potential use as a dye intermediate. A related compound, 5,6-diamino-1,3-naphthalenedisulfonic acid, is noted for its use as a dye intermediate. google.com

Building Block for Heterocyclic Synthesis: The vicinal diamino groups on the naphthalene ring make it a prime candidate for the synthesis of fused heterocyclic systems, such as quinoxalines and other related structures.

The multifunctionality of this compound positions it as a versatile starting material or intermediate for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.

Chemical and Physical Data

Below is a table summarizing some of the known data for 1-Naphthalenesulfonamide, 5,6-diamino- and a closely related compound.

Property1-Naphthalenesulfonamide, 5,6-diamino-5-(Dimethylamino)-1-naphthalenesulfonamide
Synonyms 5,6-Diaminonaphthalene-1-sulfonic acidDNSA, Dansyl amide
CAS Number 84-92-41431-39-6
Molecular Formula C₁₀H₁₀N₂O₃SC₁₂H₁₄N₂O₂S
Molecular Weight 238.26 g/mol 250.32 g/mol
Melting Point Not available218-221 °C
Appearance Not availableNot available
Solubility Not availableNot available
HPLC Analysis Can be analyzed by reverse phase (RP) HPLC with a mobile phase of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.comNot available

Research Findings

Detailed research findings specifically on 1-Naphthalenesulfonamide, 5,6-diamino- are limited in publicly available literature. However, the utility of its core scaffolds can be inferred from studies on related molecules.

The synthesis of a related compound, 5,6-diamino-1,3-naphthalenedisulfonic acid, involves the diazotization of aniline (B41778), coupling under alkaline conditions to form a red dye, followed by a reduction step to yield the final product. google.com This suggests a potential synthetic route for 1-Naphthalenesulfonamide, 5,6-diamino-.

The diaminonaphthalene moiety is known to be a versatile building block. For instance, 1,5-diamino-naphthalene has been used to synthesize mono-pyroglutanilide derivatives which exhibit tunable fluorescent and antioxidant properties. mdpi.com This highlights the potential for modifying the amino groups of 1-Naphthalenesulfonamide, 5,6-diamino- to create novel functional materials.

Furthermore, other naphthalenesulfonamide derivatives have been explored for their biological activities. For example, N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) is known as a calmodulin antagonist and has been studied for its effects on cell proliferation. nih.gov While these findings are not directly on the subject compound, they underscore the potential for discovering biological activity within this class of molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O2S B3342036 1-Naphthalenesulfonamide, 5,6-diamino- CAS No. 118876-56-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-diaminonaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)16(13,14)15/h1-5H,11-12H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEJYYHSAQZSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)N)C(=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408480
Record name 1-Naphthalenesulfonamide, 5,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118876-56-5
Record name 5,6-Diamino-1-naphthalenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118876-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenesulfonamide, 5,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Preparations of 1 Naphthalenesulfonamide, 5,6 Diamino

Precursor Synthesis and Regioselective Functionalization of the Naphthalene (B1677914) Core

The construction of the target molecule begins with the strategic functionalization of the naphthalene skeleton. This process is governed by the principles of electrophilic aromatic substitution, where the position of incoming substituents is directed by the groups already present on the ring.

A logical synthetic pathway commences with the introduction of nitro groups, which serve as precursors to the required amino functionalities. The synthesis of a 5,6-disubstituted naphthalene is non-trivial. A common route involves the diazotization of an aniline (B41778) derivative, followed by coupling with an amino-substituted naphthalenesulfonic acid under basic conditions (pH 11-12) to form an azo dye intermediate. google.com This approach cleverly sets up the precursor for the subsequent formation of the 5,6-diamino moiety.

The sulfonation of naphthalene itself typically yields Naphthalene-1-sulfonic acid at low temperatures and Naphthalene-2-sulfonic acid at high temperatures. To achieve the desired 1-sulfonamide-5,6-diamine structure, the sulfonic acid group is often introduced early or is already present on one of the starting materials, as in the case of using an amino-naphthalenesulfonic acid (like amino J acid) for the azo coupling reaction. google.com This ensures the sulfonic acid group is correctly positioned prior to the formation of the diamine.

Reduction Strategies for Diamino Group Introduction and Optimization

The introduction of the 5,6-diamino groups is a critical step, most commonly achieved by the reduction of a suitable precursor. In the synthetic route involving an azo dye intermediate, the key transformation is the reductive cleavage of the azo bond (-N=N-).

A highly effective method for this transformation is the use of sodium hydrosulfite (Na₂S₂O₄), also known as sodium dithionite, under strongly alkaline conditions (pH ≥ 12) and elevated temperatures (95-100°C). google.com The reaction proceeds until the characteristic color of the azo dye fades, indicating the complete cleavage of the azo linkage and the formation of the two amino groups. google.com The product, 5,6-diamino-1,3-naphthalene disulfonic acid, has been successfully synthesized using this method, which can be adapted for the mono-sulfonic acid analogue. google.com

Optimization of this reduction step focuses on maximizing yield and purity. Key parameters to control include temperature, pH, and the molar ratio of the reducing agent. For instance, a molar ratio of sodium hydrosulfite to the azo compound of 1.2-1.4:1 has been reported to be effective. google.com After the reduction, careful neutralization with acid, such as acetic acid followed by hydrochloric acid, is used to precipitate the product. google.com

Alternative reduction strategies for converting dinitroaromatic precursors to diamines, which could be employed in other synthetic routes, are summarized in the table below.

Table 1: Common Reduction Methods for Aromatic Nitro Groups

Reagent/Catalyst Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation (H₂, Pd/C, PtO₂) Low pressure H₂, various solvents (Ethanol, Ethyl Acetate) High yield, clean reaction, atmospheric pressure possible Catalyst can be expensive, potential for over-reduction
Metal/Acid (Fe/HCl, Sn/HCl, Zn/HCl) Acidic aqueous medium, heating Inexpensive reagents Requires stoichiometric amounts of metal, generates metallic waste
Sodium Hydrosulfite (Na₂S₂O₄) Alkaline aqueous solution, heating Effective for azo dye cleavage, avoids heavy metals Can require careful pH control, may produce sulfur byproducts

| Sodium Sulfide/Hydrosulfide (Na₂S, NaSH) | Aqueous or alcoholic solution | Can allow for selective reduction of one nitro group | Generates odorous and toxic H₂S gas |

Sulfonamide Moiety Formation and N-Substitution Reactions

The formation of the sulfonamide group (-SO₂NH₂) is a fundamental step in the synthesis. This transformation typically proceeds via a two-step sequence starting from the corresponding naphthalenesulfonic acid.

Sulfonyl Chloride Formation: The naphthalenesulfonic acid is first converted into the more reactive naphthalenesulfonyl chloride. This is achieved by treating the sulfonic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Amination: The resulting naphthalenesulfonyl chloride is then reacted with an amine source. To form the primary sulfonamide (1-Naphthalenesulfonamide, 5,6-diamino-), concentrated ammonia (B1221849) is used. This reaction is a nucleophilic substitution at the sulfur atom, where ammonia displaces the chloride ion.

This classical synthetic route is a versatile method for preparing a wide array of sulfonamides. nih.gov For the synthesis of N-substituted analogues, the naphthalenesulfonyl chloride is reacted with a primary or secondary amine instead of ammonia. nih.govnih.gov This allows for the introduction of various alkyl or aryl groups onto the sulfonamide nitrogen, enabling the creation of a library of related compounds. For example, 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) is widely used to react with various amines to form fluorescent sulfonamide derivatives. nih.gov

Stereochemical Control and Diastereoselective Synthesis Approaches for Analogues

While 1-Naphthalenesulfonamide, 5,6-diamino- itself is an achiral molecule, the synthesis of chiral analogues is a key area of advanced organic chemistry. Stereochemical control becomes crucial when introducing chiral centers, for example, by N-substitution on the sulfonamide or the amino groups with chiral moieties.

The synthesis of vicinal diamines with specific stereochemistry (e.g., erythro or threo, syn or anti) often requires specialized methods. One approach involves the stereoselective ring-opening of a cyclic precursor, such as a cis-imidazoline, to yield erythro-1,2-diamino derivatives. researchgate.net It has been shown that such products can be isomerized to the threo form under basic conditions. researchgate.net Another powerful technique is the one-pot synthesis of α,β-differentiated diamino esters from α,β-unsaturated esters, which can proceed with excellent stereoselectivity, yielding almost exclusively the anti-isomer. nih.gov

For creating chiral analogues of 1-Naphthalenesulfonamide, 5,6-diamino-, one could envision reacting the diamino groups with a chiral aldehyde or β-keto acid in a Mannich-type reaction to generate diastereomeric products that could then be separated. mdpi.com The use of chiral catalysts or auxiliaries during the synthesis can direct the formation of a specific stereoisomer.

Table 2: Conceptual Approaches for Diastereoselective Synthesis of Analogues

Strategy Description Key Reagents/Intermediates Potential Outcome
Chiral Auxiliary A chiral group is temporarily attached to the molecule to direct a subsequent reaction, then removed. Chiral aldehydes, p-menthane-3-carboxaldehyde mdpi.com Formation of a specific diastereomer of an N-substituted derivative.
Organocatalysis Use of a small, chiral organic molecule (e.g., L-proline) to catalyze a reaction stereoselectively. L-proline, chiral aldehyde catalysts mdpi.comresearchgate.net Enantioselective or diastereoselective intramolecular cyclization or addition reactions.
Substrate Control A chiral center already present in the substrate dictates the stereochemistry of a newly formed center. Starting with a chiral amine for N-substitution Diastereomeric sulfonamides.

| Kinetic Resolution | Reacting a racemic mixture with a chiral reagent that reacts faster with one enantiomer, leaving the other enriched. | Chiral acylating agents, enzymes | Separation of enantiomers of a racemic intermediate. |

Green Chemistry Principles in the Synthesis of 1-Naphthalenesulfonamide, 5,6-diamino-

Applying the principles of green chemistry to the synthesis of complex molecules like 1-Naphthalenesulfonamide, 5,6-diamino- is essential for developing sustainable and environmentally responsible manufacturing processes. The focus is on reducing waste, minimizing energy consumption, and using less hazardous materials.

One key principle is the use of greener solvents or solvent-free conditions. For example, performing reactions in water, where possible, is highly desirable. nih.gov Solventless thermal reactions, where a mixture of solid reactants is heated to induce a reaction, represent an excellent green alternative that eliminates solvent waste entirely. mdpi.comdoaj.org

Improving atom economy is another central goal. This involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. rsc.orgyoutube.com Routes that proceed via addition reactions or rearrangements are often superior to those relying on substitution or elimination reactions, which generate stoichiometric byproducts.

The synthesis of 5,6-diamino-1,3-naphthalene disulfonic acid highlights a green improvement by developing a process that avoids the production of red dye wastewater, a significant environmental benefit over older methods. google.com

Table 3: Application of Green Chemistry Principles

Green Chemistry Principle Application in Naphthalenesulfonamide Synthesis Example from Literature Context
Waste Prevention Optimizing reactions to minimize byproducts; developing routes that eliminate problematic waste streams. A synthetic method for a related diamino naphthalene derivative boasts no red dye wastewater. google.com
Atom Economy Designing syntheses that maximize the incorporation of reactant atoms into the final product. Preferring addition or condensation reactions over substitutions that generate salt waste. rsc.org
Safer Solvents & Auxiliaries Replacing hazardous organic solvents with water, ionic liquids, or eliminating solvents altogether. Use of water as a solvent in an eco-friendly synthesis nih.gov; solventless thermal coupling. mdpi.com
Energy Efficiency Using milder reaction conditions (ambient temperature/pressure) or microwave irradiation to reduce energy use. Microwave-assisted organic synthesis (MAOS) can significantly shorten reaction times from hours to minutes. nih.gov
Use of Catalysis Employing catalytic reagents instead of stoichiometric ones to reduce waste and increase efficiency. Palladium-catalyzed C-H functionalization offers a direct way to form C-C or C-N bonds. researchgate.net

| Designing for Degradation | (Not directly synthesis) Designing the final molecule to break down into benign substances after use. | N/A |

Sophisticated Spectroscopic and Structural Characterization of 1 Naphthalenesulfonamide, 5,6 Diamino

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy, including ¹H NMR and ¹³C NMR, is the most powerful tool for determining the detailed molecular structure of a compound in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 1-Naphthalenesulfonamide, 5,6-diamino-, ¹H NMR would reveal the chemical shifts and coupling constants of the aromatic protons and the protons of the amino groups, while ¹³C NMR would identify the chemical shifts of each unique carbon atom in the naphthalene (B1677914) ring.

Despite the importance of this technique, a search of the scientific literature did not yield specific experimental ¹H or ¹³C NMR data for 1-Naphthalenesulfonamide, 5,6-diamino-. While NMR data is available for related compounds, such as tin-naphthalene sulfonic acid complexes and other diaminonaphthalene derivatives, this information cannot be directly extrapolated to provide the precise spectral details for the title compound. mdpi.commdpi.com

Advanced Mass Spectrometry Techniques (e.g., HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Techniques like Electrospray Ionization (ESI) are commonly used. The fragmentation pattern observed in MS/MS analysis can further help in structural elucidation.

Table 1: Predicted Collision Cross Section (CCS) Data for C10H10N2O3S Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 239.04849 146.8
[M+Na]⁺ 261.03043 156.3
[M-H]⁻ 237.03393 149.8

Data sourced from computational predictions. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For 1-Naphthalenesulfonamide, 5,6-diamino-, the spectra would be expected to show characteristic bands for N-H stretching of the amino groups, S=O stretching of the sulfonic acid group, and C=C stretching of the aromatic naphthalene core.

A review of the available literature and spectral databases, including the NIST Chemistry WebBook, did not locate any experimental IR or Raman spectra specifically for 1-Naphthalenesulfonamide, 5,6-diamino-. nist.gov While spectra for related structures like 2,3-Diaminonaphthalene and various naphthalenesulfonic acids exist, direct data for the title compound remains unpublished in the sources reviewed. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. Fluorescence spectroscopy measures the emission of light from an excited electronic state, offering insights into the molecule's photophysical properties. The extensive conjugation in the naphthalene system suggests that 1-Naphthalenesulfonamide, 5,6-diamino- would be UV-active. The presence of amino groups, which are strong auxochromes, would likely influence the absorption and emission maxima.

While studies on the solvatochromic and photophysical properties of other aminated naphthalene sulfonic acids and diaminonaphthalenes have been published, specific experimental UV-Vis and fluorescence spectra for 1-Naphthalenesulfonamide, 5,6-diamino- are not available in the reviewed literature. nih.govrsc.orgresearchgate.net These related studies indicate that the spectral properties are highly sensitive to the substitution pattern and solvent environment. nih.govrsc.org

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. This technique would unambiguously determine the conformation of the sulfonic acid group relative to the naphthalene ring and the positions of the diamino substituents.

There are no published reports containing the crystal structure of 1-Naphthalenesulfonamide, 5,6-diamino- in the searched scientific literature. Therefore, no experimental data on its solid-state conformation, bond parameters, or crystal packing is available.

Theoretical and Computational Chemistry Investigations of 1 Naphthalenesulfonamide, 5,6 Diamino

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. nih.govsuperfri.org These methods can provide detailed insights into the geometric and electronic properties of 1-Naphthalenesulfonamide, 5,6-diamino-.

Molecular Orbital Analysis and Charge Distribution Studies within the 1-Naphthalenesulfonamide, 5,6-diamino- System

A detailed analysis of the molecular orbitals and charge distribution of 1-Naphthalenesulfonamide, 5,6-diamino- would offer significant insights into its chemical properties. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, can pinpoint the electron-rich and electron-poor regions of the molecule. For 1-Naphthalenesulfonamide, 5,6-diamino-, the amino groups are expected to be electron-rich (nucleophilic), while the sulfonamide group and the naphthalene (B1677914) ring system will exhibit more complex electronic features. Understanding this distribution is fundamental for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions, which are critical in biological systems.

Conformational Analysis and Molecular Dynamics Simulations of 1-Naphthalenesulfonamide, 5,6-diamino- and Its Derivatives

The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Conformational analysis of 1-Naphthalenesulfonamide, 5,6-diamino- would involve exploring the potential energy surface to identify stable conformers and the energy barriers between them. This is particularly important due to the flexible bonds within the sulfonamide group and its orientation relative to the naphthalene core.

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. nih.govescholarship.orgnih.govmdpi.com MD simulations are instrumental in studying the conformational flexibility of the molecule and its interactions with biological macromolecules, such as proteins or DNA. escholarship.orgmdpi.com By simulating the compound in a relevant environment (e.g., in water or a lipid bilayer), researchers can observe how it adapts its shape and interacts with its surroundings, which is crucial for understanding its mechanism of action at a molecular level. nih.govnih.gov Such simulations are also vital in the early stages of drug discovery. escholarship.orgmdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For 1-Naphthalenesulfonamide, 5,6-diamino-, it is possible to compute its theoretical infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. superfri.org

The calculated vibrational frequencies from DFT can be correlated with the peaks in an experimental IR spectrum, helping to assign specific vibrational modes to functional groups within the molecule. superfri.org Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the absorption bands in the UV-Vis spectrum. The calculation of NMR chemical shifts provides another layer of validation and can aid in the structural elucidation of the compound and its derivatives. nih.gov The agreement between theoretical and experimental spectra would provide confidence in the accuracy of the computational model. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of 1-Naphthalenesulfonamide, 5,6-diamino- Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govmdpi.comresearchgate.net For 1-Naphthalenesulfonamide, 5,6-diamino-, a QSAR study would involve designing and synthesizing a library of analogues with systematic variations in their chemical structure.

The biological activity of these analogues would be determined experimentally. Then, a wide range of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) would be calculated for each analogue. Statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to build a QSAR model that can predict the biological activity of new, untested analogues. nih.govmdpi.com This approach facilitates the rational design of more potent and selective compounds by identifying the key structural features that govern their activity. nih.govbenthamscience.com

Below is a hypothetical data table illustrating the kind of data that would be generated in a QSAR study of 1-Naphthalenesulfonamide, 5,6-diamino- analogues.

CompoundR1R2LogPMolecular WeightPredicted IC50 (µM)
1 HH2.5252.315.2
2 CH3H2.9266.312.8
3 HCH32.9266.313.5
4 ClH3.1286.79.7
5 FH2.6270.311.1

Chemical Reactivity and Derivatization Strategies for 1 Naphthalenesulfonamide, 5,6 Diamino

Reactions of the Diamino Groups: Acylation, Alkylation, and Heterocycle Formation

The vicinal diamino functionality is the most reactive site for many derivatization reactions. These two adjacent amino groups are excellent nucleophiles and are poised for cyclization reactions with bifunctional electrophiles.

Acylation and Alkylation: The primary amine groups readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride would yield N,N'-(7-(aminosulfonyl)naphthalene-2,3-diyl)diacetamide. Similarly, alkylation with alkyl halides can occur, although over-alkylation is a potential side reaction that may require careful control of stoichiometry and reaction conditions.

Heterocycle Formation: The 1,2-diamine arrangement is ideal for the synthesis of fused heterocyclic systems. Condensation with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, leads to the formation of quinoxaline (B1680401) derivatives. nih.gov Reaction with carboxylic acids or their derivatives (like esters or acid chlorides) can yield imidazole-fused systems, analogous to benzimidazoles. This reactivity is a hallmark of ortho-diamines and provides a robust method for creating complex, rigid molecular architectures. nih.gov

Table 1: Potential Heterocycle Formation Reactions

Reactant Type Example Reactant Resulting Heterocyclic System
α-Dicarbonyl Glyoxal, Benzil Quinoxaline
Carboxylic Acid Acetic Acid Imidazole (fused)
1,3-Diketone Acetylacetone Diazepine (seven-membered ring)

Modifications at the Sulfonamide Moiety: N-Substitution and Linker Chemistry

The primary sulfonamide group (-SO₂NH₂) offers another site for chemical modification. While less nucleophilic than the aromatic amines, the sulfonamide nitrogen can undergo substitution reactions, often requiring specific conditions.

N-Substitution: The hydrogen atoms on the sulfonamide nitrogen can be substituted through reactions with electrophiles. For example, N-alkylation or N-arylation can be achieved, a common strategy in medicinal chemistry to modulate a compound's properties. nih.gov The synthesis of N-substituted sulfonamides can be accomplished by coupling a sulfonyl chloride with a primary amine. nih.gov This principle can be applied in reverse, where the primary sulfonamide of the title compound could potentially be coupled with various partners.

Linker Chemistry: The sulfonamide group is a valuable handle for introducing linkers. For instance, reacting the sulfonamide with a molecule containing a terminal reactive group (e.g., N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) can tether the naphthalene (B1677914) scaffold to other molecules or solid supports. sigmaaldrich.com This is particularly useful for creating probes or for immobilization in material science applications.

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Ring System

The naphthalene core itself can undergo substitution, with the regiochemical outcome heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The two amino groups are powerful activating, ortho, para-directing groups, while the sulfonamide group is a deactivating, meta-directing group. libretexts.orglibretexts.org The strong activating nature of the amino groups dominates, making the ring system highly susceptible to electrophilic attack. The positions ortho and para to the amino groups (C4, C7, and C8) are the most electron-rich and thus the most likely sites for substitution reactions like halogenation, nitration, or Friedel-Crafts reactions. stackexchange.comyoutube.com However, the steric bulk of the existing sulfonamide group and the specific reaction conditions can influence the final regioselectivity. researchgate.netbcrec.id

Nucleophilic Aromatic Substitution (NAS): NAS reactions are less common on such an electron-rich system. For NAS to occur, the ring typically requires strong electron-withdrawing groups and a good leaving group (like a halide). Therefore, a derivative of the title compound, for example, one that has been halogenated, would be a more suitable substrate for nucleophilic substitution.

Redox Chemistry of the Diamino-Naphthalene Scaffold

The 5,6-diamino-naphthalene core is redox-active. The electron-rich diamine can be oxidized to form a quinone-diimine species. This transformation is a characteristic reaction of ortho-phenylenediamines and their analogs.

The oxidation potential of aromatic diamines is a key parameter for oxidative polymerization and can be determined using cyclic voltammetry. acs.org A lower oxidation potential indicates a greater propensity for the diamine to lose electrons. acs.org The oxidation can be initiated chemically, using agents like iron(III) chloride or persulfate, or electrochemically. acs.orgacs.org This redox behavior is fundamental to the formation of conductive polymers and is also exploited in various analytical sensing applications. The reverse reaction, the reduction of the quinone-diimine back to the diamine, is often also possible, making the system a potentially reversible redox switch.

Coupling Reactions and Polymerization Potential

The functional groups on 1-Naphthalenesulfonamide, 5,6-diamino- make it a candidate for various coupling and polymerization reactions.

Coupling Reactions: To participate in modern cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, the naphthalene ring would typically first need to be halogenated (e.g., brominated). nih.gov The resulting halo-derivative could then be coupled with boronic acids (Suzuki), amines (Buchwald-Hartwig), or other organometallic reagents to build more complex molecular structures. nih.govrsc.org Palladium-catalyzed reactions are frequently employed for such transformations on naphthalene scaffolds. nih.gov

Polymerization: Aromatic diamines are well-known monomers for the synthesis of high-performance polymers. consensus.app The 5,6-diamino functionality can react with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. Furthermore, oxidative polymerization is a significant pathway for aromatic diamines, leading to the formation of conjugated polymers with interesting electronic properties. acs.orgbilpubgroup.com This process can be initiated chemically, electrochemically, or even enzymatically, yielding oligomers or high molecular weight polymers. acs.orgbilpubgroup.com

Table 2: Summary of Polymerization Potential

Polymerization Type Co-monomer / Initiator Resulting Polymer Class
Polycondensation Diacyl Chlorides Polyamides
Polycondensation Dianhydrides Polyimides researchgate.net
Oxidative Polymerization Chemical or Electrochemical Oxidation Conjugated Polymers acs.orgbilpubgroup.com

Applications of 1 Naphthalenesulfonamide, 5,6 Diamino in Specialized Research Areas Excluding Clinical/safety

Development of Fluorescent Probes and Chemo-sensors based on the 1-Naphthalenesulfonamide, 5,6-diamino- Scaffold

The inherent fluorescence of the naphthalene (B1677914) moiety is a cornerstone for the application of its derivatives in developing fluorescent probes and chemosensors. The sulfonamide and diamino groups provide sites for modification, allowing for the attachment of specific recognition units that can bind to target analytes, and for tuning the photophysical properties of the molecule.

Derivatives of naphthalenesulfonamide are widely used as fluorescent probes to study structural changes in proteins and other biological molecules. nih.gov For instance, 5-(Dimethylamino)-1-naphthalenesulfonamide (DNSA), a structural analogue, has been utilized as a fluorescent probe in determining the concentration of human carbonic anhydrase II. sigmaaldrich.com The principle behind these probes often involves changes in fluorescence intensity or wavelength upon binding to a target, which can be correlated with the analyte's concentration or conformational state. nih.govnih.gov

The synthesis of novel fluorescent probes often involves the reaction of the amino or sulfonamide groups of the naphthalene scaffold. For example, Schiff base-type compounds, which are effective metal chelators, can be formed and are widely used in constructing fluorescence probes. nih.gov Researchers have successfully synthesized naphthalene-based fluorescent probes for the detection of various metal ions, such as Al³⁺ and Cu²⁺. nih.govmdpi.com The detection mechanism often relies on fluorescence quenching or enhancement upon chelation with the metal ion. nih.gov A probe for Cu²⁺, for example, showed high sensitivity and selectivity, with a detection limit of 1.8 μM. nih.gov Similarly, a probe for Al³⁺ demonstrated good linearity over a specific concentration range with a detection limit of 8.73 × 10⁻⁸ mol/L. mdpi.com

Table 1: Examples of Naphthalene-Based Fluorescent Probes and Their Characteristics
Probe DerivativeTarget AnalyteDetection PrincipleReported Detection LimitReference
Naphthalimide-Thiophene Schiff BaseCu²⁺Fluorescence Quenching1.8 μM nih.gov
Naphthalene Derivative F6Al³⁺Fluorescence Enhancement8.73 × 10⁻⁸ mol/L mdpi.com
5-(Dimethylamino)-1-naphthalenesulfonamide (DNSA)Carbonic Anhydrase IIFluorescence ChangeNot specified sigmaaldrich.com
1-Anilinonaphthalene-8-sulfonate (ANS)Protein Hydrophobic SitesFluorescence EnhancementNot applicable nih.govnih.gov

Rational Design of Enzyme Inhibitors and Probes for Mechanistic Studies (e.g., Carbonic Anhydrase, Protease)

The sulfonamide group is a well-established pharmacophore for inhibiting metalloenzymes, most notably carbonic anhydrases (CAs). drugbank.comwikipedia.orgnih.gov Carbonic anhydrase inhibitors are a class of pharmaceuticals that suppress the activity of this enzyme family. wikipedia.orgdrugs.com Therefore, the 1-naphthalenesulfonamide scaffold is a logical starting point for designing CA inhibitors. Analogues such as 5-(Dimethylamino)-1-naphthalenesulfonamide (DNSA) have been explicitly used as fluorescent probes to determine the concentration of human carbonic anhydrase II, indicating a direct interaction. sigmaaldrich.com

Beyond carbonic anhydrase, naphthalenesulfonamide derivatives have been developed as antagonists for other key enzymes and regulatory proteins. A prominent example is N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), which is recognized as a calmodulin antagonist. nih.govnih.gov Calmodulin is a calcium-binding protein that modulates the activity of a wide range of enzymes. nih.gov W-7 binds to calmodulin and inhibits its calcium-dependent enzyme activities. nih.govnih.gov Studies have shown that W-7 can inhibit the proliferation of certain cell lines and block dopamine (B1211576) release from synaptosomes, suggesting that its effects are mediated through the inhibition of calmodulin-regulated pathways. nih.govnih.gov The specificity of this interaction is highlighted by the observation that analogues of W-7 with a lower affinity for calmodulin are much weaker inhibitors. nih.gov

The use of fluorescent probes derived from naphthalenesulfonamides, such as 1-anilinonaphthalene-8-sulfonate (ANS), has also been instrumental in mechanistic studies of enzymes like T7 RNA polymerase and transport proteins. nih.govnih.gov These probes can bind to enzymes, inducing conformational changes and inhibiting their activity, which provides insights into their structure and function. nih.gov

Table 2: Naphthalenesulfonamide-Based Enzyme/Protein Inhibitors
Compound/AnalogueTarget Enzyme/ProteinType of Inhibition/InteractionInvestigated EffectReference
N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7)CalmodulinAntagonistInhibition of Ca²⁺/calmodulin-regulated enzymes nih.govnih.gov
5-(Dimethylamino)-1-naphthalenesulfonamide (DNSA)Carbonic Anhydrase IIFluorescent Probe/InhibitorBinds to the enzyme sigmaaldrich.com
1-Anilinonaphthalene-8-sulfonate (ANS)T7 RNA PolymeraseInhibitorInduces conformational changes, inhibits activity nih.gov
1-Anilinonaphthalene-8-sulfonate (ANS)Sulfate (B86663) Transport SystemCompetitive InhibitorInhibits sulfate exchange nih.gov

Investigation of Antioxidant and Pro-oxidant Mechanisms of 1-Naphthalenesulfonamide, 5,6-diamino- and Its Analogues

The redox properties of diamino-naphthalene derivatives are a subject of significant research interest. The amino groups on the naphthalene ring system can act as electron donors, bestowing antioxidant properties upon these molecules. mdpi.comdoaj.org Antioxidants can inhibit oxidation through various mechanisms, including scavenging free radicals and chelating metal ions. nih.govnih.gov The antioxidant activity of amino-naphthalene compounds is influenced by the relative positions of the amino substituents on the aromatic core. mdpi.comdoaj.org

Studies on 1,5-diamino-naphthalene (DAN), a structural analogue of the core of 1-naphthalenesulfonamide, 5,6-diamino-, have demonstrated its ability to act as an antioxidant. mdpi.comdoaj.org This activity can be measured using standard assays like the DPPH• (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. mdpi.comdoaj.org The mechanism often involves hydrogen atom transfer (HAT) or electron transfer (ET) to quench stable radicals. mdpi.com

Interestingly, these same compounds can also exhibit pro-oxidant activity, where they promote the formation of reactive oxygen species (ROS), such as singlet oxygen. mdpi.comdoaj.org This dual behavior is a common feature of many phenolic and amino-aromatic antioxidants. nih.gov The pro-oxidant effect can be influenced by the presence of transition metals, which can catalyze redox cycling. nih.gov Research on DAN has shown that it can generate singlet oxygen, which can be monitored by the degradation of indocyanine green (ICG). mdpi.com

Crucially, the balance between antioxidant and pro-oxidant activity can be tuned through chemical modification. Asymmetric amidation of 1,5-diamino-naphthalene to create a mono-pyroglutanilide derivative (PyroDAN) was shown to have a profound impact on its redox properties. mdpi.comdoaj.org This modification significantly suppressed the pro-oxidant activity, as demonstrated by an almost complete inhibition of ICG degradation, while retaining a mild level of antioxidant activity. mdpi.comdoaj.org This suggests that breaking the molecular symmetry alters the electronic distribution of the aromatic system, thereby modulating its redox behavior. mdpi.comdoaj.org

Table 3: Redox Properties of a Diamino-naphthalene (DAN) Analogue and its Derivative
CompoundAssayObserved ActivityMechanism/CommentReference
1,5-Diamino-naphthalene (DAN)DPPH• AssayAntioxidantRadical scavenging mdpi.comdoaj.org
1,5-Diamino-naphthalene (DAN)ICG DegradationPro-oxidantGeneration of singlet oxygen mdpi.comdoaj.org
PyroDAN (DAN derivative)DPPH• AssayMild AntioxidantActivity retained but reduced vs. DAN mdpi.comdoaj.org
PyroDAN (DAN derivative)ICG DegradationNegligible Pro-oxidantActivity almost completely suppressed mdpi.comdoaj.org

Utilization in Material Science: Precursors for Functional Polymers and Organic Electronics

The reactive diamino groups of 1-naphthalenesulfonamide, 5,6-diamino- and its analogues make them suitable monomers for polymerization reactions, leading to the creation of functional materials. The naphthalene core imparts desirable properties such as thermal stability and specific optoelectronic characteristics to the resulting polymers.

Research has shown that diamino-naphthalene compounds can undergo electro-oxidative polymerization to form thin, electroactive, and semiconducting polymer films on electrode surfaces. researchgate.net For example, the polymerization of 2,3-diamino-1,4-naphthoquinone, which also possesses vicinal diamino groups on a naphthalene-based core, yields polymeric films. researchgate.net These films demonstrate distinct redox potentials, indicating their potential for applications in organic electronics. researchgate.net

Furthermore, diamino-substituted naphthalene diimides, which are structurally related, are investigated for their optical and electrochemical properties. nih.gov These compounds absorb light at significantly longer wavelengths compared to their unsubstituted counterparts and can exhibit high fluorescence quantum yields, making them attractive for use as dyes and in electronic devices. nih.gov The ability to synthesize both monoamino- and diamino-substituted derivatives allows for fine-tuning of the material's properties. nih.gov The self-polymerization of diamino-naphthalene can also be controlled, for instance, through solventless thermal reactions to create specific derivatives, avoiding the formation of larger macromolecular structures when not desired. mdpi.com These approaches highlight the versatility of diamino-naphthalene scaffolds as precursors for a range of functional polymers and materials for electronic and optical applications.

Applications in Advanced Analytical Chemistry as Derivatizing Agents or Chromatographic Tags

In advanced analytical chemistry, particularly in chromatography, derivatization is a key strategy to enhance the detectability and improve the separation of analytes. Compounds with fluorescent properties are especially valuable as derivatizing agents or tags because they allow for highly sensitive detection using fluorescence detectors.

The 1-naphthalenesulfonamide structure is the basis for well-known derivatizing agents. For example, dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines, phenols, and other functional groups to form stable, highly fluorescent adducts. While not the 5,6-diamino- derivative itself, the principle demonstrates the utility of the naphthalenesulfonamide scaffold in this context.

1-Naphthalenesulfonic acid, 5,6-diamino- can be analyzed using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). sielc.com A method using an acetonitrile (B52724)/water mobile phase with a phosphoric acid modifier has been described for its separation. sielc.com For applications requiring mass spectrometry (MS) detection, the non-volatile phosphoric acid can be replaced with formic acid. sielc.com The scalability of such liquid chromatography methods means they can be used not only for analytical quantification but also for preparative separation to isolate impurities. sielc.com The compound's suitability for analysis via these standard methods underscores its potential role as a chromatographic tag, where it could be attached to a non-fluorescent analyte to enable its detection and quantification.

Future Prospects and Emerging Research Frontiers for 1 Naphthalenesulfonamide, 5,6 Diamino

Sustainable Synthesis and Biocatalytic Approaches for 1-Naphthalenesulfonamide, 5,6-diamino-

The development of green and sustainable methods for synthesizing complex aromatic compounds is a key goal in modern chemistry. For a molecule like 1-Naphthalenesulfonamide, 5,6-diamino-, future research could pivot from traditional multi-step synthetic routes, which may involve harsh conditions and hazardous reagents, towards more environmentally benign strategies.

Chemo-enzymatic synthesis represents a promising frontier. For instance, research on the sustainable synthesis of other naphthalene (B1677914) derivatives, such as 6-hydroxy-5,7-dimethoxy-2-naphthoic acid from sinapic acid, has demonstrated the power of combining enzymatic and chemical steps. mdpi.com A potential biocatalytic approach for the target sulfonamide could involve enzymes like laccases for dimerization or other oxidative processes on a suitable precursor, followed by chemical modifications. mdpi.com Another avenue could be the use of transaminases for the introduction of the amino groups onto a naphthalene scaffold, a technique valued for its high selectivity and mild reaction conditions.

Solventless or low-solvent reaction conditions are also a key aspect of sustainable synthesis. A study on the derivatization of 1,5-diamino-naphthalene (a related diamine) with pyroglutamic acid successfully employed a solventless thermal coupling method. nih.gov This approach minimized waste and simplified purification, suggesting that similar solid-state or high-concentration reactions could be developed for the synthesis or derivatization of 1-Naphthalenesulfonamide, 5,6-diamino-. nih.gov

Exploration of Supramolecular Architectures and Self-Assembly Processes

The arrangement of molecules into ordered, non-covalent structures is fundamental to materials science and biology. The functional groups on 1-Naphthalenesulfonamide, 5,6-diamino-—specifically the hydrogen-bond donating amine and sulfonamide groups and the π-stacking capable naphthalene core—make it an excellent candidate for designing novel supramolecular assemblies.

Research on a structurally related compound, 5-aminonaphthalen-1-aminium, has shown its ability to form complex, three-dimensional supramolecular architectures through extensive hydrogen bonding with anionic networks. sielc.com The cations in this structure connect neighboring layers, demonstrating the powerful role of amino-naphthalene moieties in directing crystal packing. sielc.com Similarly, 1-Naphthalenesulfonamide, 5,6-diamino- could be explored as a building block for creating layered materials, potentially with tunable electronic or optical properties based on the degree of intermolecular interaction.

Furthermore, the principles of self-assembly seen in peptide amphiphiles, which often involve aromatic groups and hydrogen bonding to form nanofibers and other nanostructures, could be applied. scbt.comsigmaaldrich.com The directed self-assembly of this sulfonamide, possibly in conjunction with other molecules, could lead to the formation of nanotubes, ribbons, or gels with applications in bionanotechnology. lookchem.comsigmaaldrich.com

Integration of 1-Naphthalenesulfonamide, 5,6-diamino- into Nanotechnology and Nanoscience Research

The unique electronic and fluorescent properties inherent to many naphthalene derivatives suggest a role for 1-Naphthalenesulfonamide, 5,6-diamino- in nanotechnology. Naphthalenesulfonamide-based compounds, such as Dansyl amide, are well-known fluorescent probes used to study the active sites of enzymes. scbt.comsigmaaldrich.comsigmaaldrich.com

Future research could focus on developing 1-Naphthalenesulfonamide, 5,6-diamino- as a specialized fluorescent sensor. The vicinal diamines offer a site for specific chelation of metal ions or for covalent linkage to biomolecules. Upon binding to a target analyte, the electronic environment of the naphthalene ring would be altered, potentially leading to a detectable change in fluorescence (a "turn-on" or "turn-off" response). This could be exploited for creating highly sensitive and selective nanosensors for environmental monitoring or medical diagnostics.

Another potential application is in the surface functionalization of nanoparticles. The sulfonamide or amine groups could act as anchoring points to attach the molecule to gold, silica, or quantum dot nanoparticles, thereby imparting new properties to the nanomaterial, such as improved dispersibility in biological media or the ability to target specific cells or tissues.

Advanced Mechanistic Studies on Intermolecular Interactions in Complex Biological Systems

Naphthalenesulfonamides are a well-established class of compounds that interact with biological systems, famously exemplified by W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide), a known calmodulin antagonist. chemicalbook.comgoogle.comnih.gov These compounds often act as inhibitors or activators of enzymes like protein kinases by occupying specific binding pockets. nih.govgoogle.com

The structure of 1-Naphthalenesulfonamide, 5,6-diamino- suggests it could also function as a modulator of protein activity. Advanced mechanistic studies, combining computational modeling (e.g., molecular docking and molecular dynamics simulations) with experimental techniques (e.g., isothermal titration calorimetry, surface plasmon resonance), could elucidate its binding affinity and specificity for various biological targets. The ortho-diamine functionality is of particular interest as it could act as a bidentate ligand, coordinating to metalloenzymes or specific receptor sites. Such studies would be crucial for identifying potential therapeutic applications and understanding its mode of action at a molecular level.

Interdisciplinary Research Synergies: Bridging Organic Chemistry, Material Science, and Biophysical Chemistry through 1-Naphthalenesulfonamide, 5,6-diamino-

The true potential of 1-Naphthalenesulfonamide, 5,6-diamino- will likely be unlocked through interdisciplinary research that merges insights from organic chemistry, materials science, and biophysical chemistry.

FieldPotential ContributionResearch Synergy
Organic Chemistry Develops efficient, sustainable synthetic pathways and creates novel derivatives with tailored properties. nih.govProvides the molecular toolkit for other disciplines to explore.
Material Science Investigates the self-assembly of the molecule into ordered nanostructures (fibers, sheets, gels) and explores its use in functional materials and electronic devices. sielc.comsigmaaldrich.comCreates functional materials whose properties are dictated by the molecular design from organic chemistry.
Biophysical Chemistry Studies the molecule's interaction with proteins, DNA, and cell membranes using advanced spectroscopic and calorimetric techniques to understand its biological activity. google.comnih.govElucidates the mechanism of action, guiding the design of more effective molecules and materials for biological applications.

A synergistic research program could involve chemists synthesizing a library of derivatives, which are then passed to material scientists to study their self-assembly and create sensor platforms. Biophysicists could then test these platforms with various biological targets, with the results feeding back to the chemists to guide the design of the next generation of molecules. This integrated approach would accelerate the discovery of new functions and applications for this promising, yet under-explored, chemical entity.

Q & A

Q. Table 1: Key Reagents and Conditions

StepReagents/ConditionsYield (%)Reference
SulfonationChlorosulfonic acid, 0–5°C, 2h70–80
AminationHNO₃/H₂SO₄, then Sn/HCl, 50°C, 6h60–65

Basic: How is the anticancer activity of 1-Naphthalenesulfonamide, 5,6-diamino- evaluated in vitro?

Answer:
Anticancer activity is assessed using:

  • Cell Viability Assays : MTT or resazurin assays across cancer cell lines (e.g., HeLa, MCF-7). Reported IC₅₀ values range from 10 nM to 5 µM, depending on cell type .
  • Cell Cycle Analysis : Flow cytometry post-staining with propidium iodide. The compound induces G₂/M arrest (e.g., 80% arrest in HeLa at 1 µM) .
  • Senescence/Apoptosis : SA-β-galactosidase staining for senescence; caspase-3/7 assays for apoptosis (e.g., 3-fold caspase activation at 24h) .

Q. Table 2: IC₅₀ Values in Cancer Cell Lines

Cell LineIC₅₀ (µM)Reference
HeLa0.012
MCF-70.85
A5494.2

Advanced: How does the compound induce reversible cell cycle arrest without activating DNA damage checkpoints?

Answer:
Despite causing γ-H2A.X elevation (a DNA damage marker), the compound does not directly bind DNA or activate ATM/ATR checkpoints . Proposed mechanisms:

  • Microtubule Disruption : Tubulin polymerization inhibition (IC₅₀ = 0.8 µM) destabilizes mitotic spindles, triggering G₂/M arrest. Reversibility is confirmed by microtubule reorganization post-washout .
  • Senescence Over Apoptosis : Prolonged exposure shifts response from arrest to senescence (SA-β-gal⁺ cells) and caspase-dependent apoptosis, suggesting time-dependent cytotoxicity .

Advanced: How to resolve contradictions between γ-H2A.X elevation and lack of DNA binding?

Answer:
The absence of DNA binding (confirmed via ethidium bromide displacement assays) suggests indirect DNA damage, possibly through:

  • Reactive Oxygen Species (ROS) : Secondary ROS generation during mitotic arrest.
  • Topoisomerase Inhibition : Unrelated to direct DNA interaction but affecting DNA topology.
    Methodological recommendation: Pair γ-H2A.X staining with Comet assays to differentiate direct vs. indirect DNA effects.

Basic: What analytical techniques confirm structural identity and purity?

Answer:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆): δ 7.8–8.2 (aromatic protons), δ 5.1 (NH₂). ¹³C NMR confirms sulfonamide linkage .
  • Mass Spectrometry : ESI-MS m/z 263.1 [M+H]⁺ (theoretical: 262.07 g/mol) .
  • Elemental Analysis : C: 54.5%, H: 4.2%, N: 10.6% (matches C₁₀H₁₀N₂O₂S) .

Advanced: How does its tubulin inhibition compare to colchicine-site binders?

Answer:
Docking Studies : The compound occupies the colchicine-binding pocket (binding energy: −9.2 kcal/mol vs. −8.5 kcal/mol for colchicine) .
Functional Comparison :

  • Inhibits tubulin polymerization at lower doses (IC₅₀ = 0.8 µM vs. 1.2 µΜ for colchicine) .
  • Reversible effects contrast with colchicine’s irreversible toxicity.

Basic: What are optimal storage conditions to ensure stability?

Answer:

  • Temperature : Store at 0–6°C in airtight containers .
  • Solubility : DMSO stock solutions (10 mM) retain stability for 6 months at −20°C. Avoid aqueous buffers due to sulfonamide hydrolysis .

Advanced: What structural features enable its unique microtubule destabilization?

Answer:

  • Sulfonamide Core : Enhances tubulin binding via hydrogen bonding with β-tubulin Thr179 .
  • 5,6-Diamino Groups : Facilitate interactions with tubulin’s hydrophobic pocket (e.g., Val238) .

Basic: How is solubility optimized for in vivo studies?

Answer:

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to improve aqueous solubility (up to 2.5 mg/mL) .
  • Prodrug Design : Esterification of sulfonic acid groups enhances bioavailability .

Advanced: How does it inhibit cancer cell motility, and what assays validate this?

Answer:

  • Mechanism : Tubulin disruption reduces focal adhesion turnover, impairing cell migration .
  • Validation Methods :
    • Transwell Assays : 70% reduction in HeLa cell invasion at 0.5 µM .
    • Live-Cell Imaging : Quantify velocity using GFP-actin transfected cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.